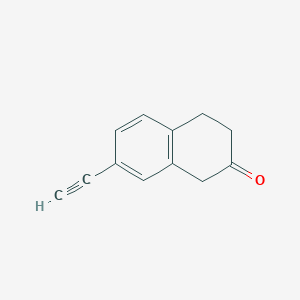

7-Ethynyl-2-tetralone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Ethynyl-2-tetralone is a useful research compound. Its molecular formula is C12H10O and its molecular weight is 170.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antidepressant and CNS Disorders:

7-Ethynyl-2-tetralone derivatives have been explored for their potential as monoamine reuptake inhibitors, which are crucial in treating central nervous system disorders such as depression, anxiety, and attention deficit hyperactivity disorder. These compounds work by increasing the levels of neurotransmitters like dopamine in the synaptic cleft, thereby enhancing mood and cognitive function. Research indicates that certain tetralone-based amines exhibit promising activity against various CNS disorders, including major depressive disorder and schizophrenia, with potential applications in neurodegenerative diseases like Parkinson's disease .

Biological Activity Studies:

Studies have highlighted the enhanced biological activity of tetralone analogues compared to their parent compounds. For instance, specific this compound derivatives have shown increased potency in growth inhibition assays using plant cell cultures, indicating their dual role as both therapeutic agents and plant growth regulators .

Agricultural Applications

Plant Growth Regulators:

The structural features of this compound allow it to function effectively as a plant growth regulator. Research has demonstrated that tetralone analogues can mimic natural plant hormones like abscisic acid, which plays a vital role in regulating growth and stress responses in plants. These analogues have been shown to inhibit cell growth in maize cultures, suggesting their utility in agricultural settings for enhancing crop resilience and yield under stress conditions .

Synthesis of Novel Compounds:

The synthesis of this compound has facilitated the development of various derivatives that can be tailored for specific agricultural applications. These compounds can be engineered to improve their efficacy as growth regulators or to target specific pathways in plants, thereby optimizing their performance in real-world agricultural scenarios .

Table 1: Summary of Biological Activities of this compound Derivatives

| Compound | Activity Type | Target Organism/Cell Type | Observed Effect |

|---|---|---|---|

| Tetralone ABA analogue | Growth Inhibition | Maize Cell Culture | Significant dose-dependent inhibition |

| This compound | Monoamine Reuptake Inhibition | Human Neuroblastoma Cells | Increased dopamine levels |

| Hydroxymethyl Derivative | Plant Growth Regulation | Various Crop Species | Enhanced drought resistance |

This table summarizes key findings from research studies demonstrating the diverse applications of this compound derivatives in both medicinal and agricultural contexts.

Analyse Chemischer Reaktionen

Alkynylation of Tetralones

The introduction of ethynyl groups into tetralones can be achieved via electrophilic alkynylation using hypervalent iodine reagents. For example, in the synthesis of 2-ethynyl-2-methyl-3,4-dihydronaphthalen-1(2H)-one, TMS-EBX (a hypervalent iodine reagent) and TBAF (a fluoride source) are employed to mediate alkynylation under cryogenic conditions (-78°C) . While this protocol targets the α-position of ketones, similar reagents could potentially be adapted for regioselective introduction of ethynyl groups at the 7-position of 2-tetralone.

Key Reaction Conditions

-

Reagents : TMS-EBX (1.3–2.6 equiv), TBAF (1M in THF, 1.3–2.6 equiv)

-

Temperature : -78°C

-

Workup : Silica gel purification, flash column chromatography (hexanes/EtOAc) .

Alkyne Insertion via Metal-Catalyzed Reactions

Alkynylation of carbonyl compounds can also be achieved via metal-catalyzed cross-coupling reactions. For example, in the synthesis of 2,2-diethynyl-2,3-dihydro-1H-inden-1-one, alkynyl groups are introduced through reactions involving lithium bases (e.g., n-BuLi) and enediones . While this specific example targets indenone derivatives, analogous regioselective strategies could be applied to 2-tetralone to install ethynyl groups at the 7-position.

Regioselectivity Considerations

-

Stabilization Effects : Electron-donating groups (e.g., methyl substituents) may influence regioselectivity by stabilizing intermediates at specific positions .

-

Steric Effects : Steric hindrance in the α-position of ketones can direct alkynyl groups to less hindered positions, such as the 7-position in tetralones .

Reactivity of Tetralones

Tetralones, being cyclic ketones, undergo nucleophilic alkynylation at carbonyl-adjacent positions due to enolate formation. For 7-Ethynyl-2-tetralone, the alkyne group at C7 introduces conjugation and electronic effects that may influence reactivity:

-

Conjugation : The ethynyl group may stabilize carbocation intermediates during electrophilic attacks.

-

Steric Hindrance : The terminal alkyne at C7 could sterically hinder access to the α-position (C2) of the ketone .

Analytical Data from Related Compounds

While direct data for this compound is unavailable, analogous compounds provide insights:

Eigenschaften

Molekularformel |

C12H10O |

|---|---|

Molekulargewicht |

170.21 g/mol |

IUPAC-Name |

7-ethynyl-3,4-dihydro-1H-naphthalen-2-one |

InChI |

InChI=1S/C12H10O/c1-2-9-3-4-10-5-6-12(13)8-11(10)7-9/h1,3-4,7H,5-6,8H2 |

InChI-Schlüssel |

VSYKXHCYXBLHGV-UHFFFAOYSA-N |

Kanonische SMILES |

C#CC1=CC2=C(CCC(=O)C2)C=C1 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.